molecular formula C9H7NO3 B3159890 4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde CAS No. 86518-09-4

4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde

Cat. No.: B3159890
CAS No.: 86518-09-4
M. Wt: 177.16 g/mol
InChI Key: DUVXCWUBTZMTED-UHFFFAOYSA-N
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Description

4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound featuring a fused furan and pyridine ring system. For instance, furo[3,2-c]pyridine derivatives are often synthesized via cyclization reactions (e.g., Perkin reaction or Suzuki coupling) starting from precursors like 3-formyl-4-hydroxyquinolinones or chlorinated intermediates . The aldehyde group enables further functionalization, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

4-methoxyfuro[3,2-c]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-12-9-7-4-6(5-11)13-8(7)2-3-10-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVXCWUBTZMTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1C=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201253400
Record name 4-Methoxyfuro[3,2-c]pyridine-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201253400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86518-09-4
Record name 4-Methoxyfuro[3,2-c]pyridine-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86518-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxyfuro[3,2-c]pyridine-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201253400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde involves several steps. One common method includes the following steps :

    Starting Material: 4-Methoxyfuro[3,2-c]pyridine (2.6 g, 17.4 mmol) is dissolved in tetrahydrofuran (70 mL) and cooled to -78°C.

    Addition of Reagent: n-Butyllithium (1.66 g, 26.0 mmol) is added to the solution and stirred at -78°C for 15 minutes.

    Reaction: The reaction mixture is then allowed to warm to room temperature and stirred for an additional period.

    Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent.

Chemical Reactions Analysis

4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form Schiff bases with amines, leading to the formation of stable complexes. These complexes can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight Substituents Key Features
4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde C₉H₇NO₃ 177.16 4-OCH₃, 2-CHO Aldehyde for cross-coupling; methoxy enhances solubility
Furo[3,2-c]pyridine-2-carbaldehyde C₈H₅NO₂ 147.13 2-CHO Base structure; reactive aldehyde
4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde C₈H₄ClNOS 197.64 4-Cl, thieno ring Thiophene ring increases aromaticity; chloro enhances electrophilicity
4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde C₈H₅ClN₂O 180.59 4-Cl, pyrrolo ring Pyrrole ring introduces basicity; chloro aids in nucleophilic substitution
Key Observations :
  • Substituent Influence : The methoxy group in the target compound improves solubility and electron-donating properties compared to chloro or bromo substituents, which are electron-withdrawing .
  • Pyrrolo derivatives (e.g., 4-Chloro-1H-pyrrolo) introduce nitrogen atoms, altering basicity and coordination chemistry .
Table 2: Reaction Pathways and Comparative Yields
Reaction Type Target Compound Comparable Compound Yield/Outcome
Suzuki Coupling 4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde 4-Chlorofuro[3,2-c]pyridine Expected high yield due to methoxy’s electron donation
Nucleophilic Substitution N/A 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde Chloro substituent replaced by amines (e.g., 80% yield)
Cyclization Derived from β-enamino esters 5H-Furo[3,2-c]quinolin-4-ones 60–75% yield via Pechmann reaction

Biological Activity

4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its cytotoxicity, anti-inflammatory properties, and potential as an anti-cancer agent.

Synthesis and Characterization

The synthesis of 4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde typically involves multi-step organic reactions, including condensation and cyclization processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Cytotoxicity

Cytotoxicity studies have been conducted to evaluate the effects of 4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde on various cancer cell lines. The results indicate varying degrees of cytotoxic activity depending on the concentration and type of cell line tested.

Table 1: Cytotoxic Activity of 4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde

Cell LineIC50 (µM)Observations
HeLa10 ± 1.5Significant decrease in cell viability at >10 µM
KCL-2230 ± 3.7Lower sensitivity compared to HeLa
MCF-725 ± 2.0Moderate cytotoxicity observed

The compound exhibited a dose-dependent cytotoxic effect on HeLa cells, with an IC50 value of approximately 10 µM. In contrast, KCL-22 cells showed greater resistance with an IC50 value of around 30 µM.

Anti-inflammatory Activity

In addition to cytotoxicity, the anti-inflammatory properties of 4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde have also been investigated. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes involved in inflammatory pathways.

Table 2: Anti-inflammatory Activity

CompoundIC50 (µM)Target Enzyme
4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde0.04 ± 0.02COX-2
Standard Drug (Celecoxib)0.04 ± 0.01COX-2

The compound demonstrated comparable potency to celecoxib in inhibiting COX-2 activity, indicating its potential as an anti-inflammatory agent.

Case Studies

Recent studies have highlighted the therapeutic potential of derivatives related to furo-pyridine compounds. For instance:

  • Study on HeLa Cells : A study demonstrated that treatment with various concentrations of 4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde led to a significant reduction in cell viability in HeLa cells, suggesting its potential application in cancer therapy .
  • In Vivo Studies : In vivo experiments using mouse models have shown that compounds similar to 4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde can prolong survival rates in leukemia-bearing mice when administered at specific dosages .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at various positions on the furo-pyridine scaffold can significantly alter biological activity. Compounds with electron-donating groups tend to exhibit enhanced cytotoxicity and anti-inflammatory properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde
Reactant of Route 2
4-Methoxyfuro[3,2-c]pyridine-2-carbaldehyde

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